![molecular formula C22H17BrN6OS B2570162 N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223903-37-4](/img/no-structure.png)
N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and an acetamide group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bromophenyl group, the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and the acetamide group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Synthesis and Bioactivity
Anticancer and Antimicrobial Activities
The synthesis of heterocycles incorporating antipyrine moieties, including triazole and triazolo[5,1-c][1,2,4]triazine derivatives, has been reported. These compounds demonstrate anticancer and antimicrobial activities, highlighting their potential in developing new therapeutic agents (Riyadh, Kheder, & Asiry, 2013). Similarly, derivatives synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol have shown promising in vitro anticoronavirus and antitumoral activity, with some compounds identified as tubulin polymerization inhibitors (Jilloju et al., 2021).
Insecticidal Agents
Novel bioactive sulfonamide thiazole derivatives have been synthesized for use as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds' toxicological and biochemical parameters indicate potent toxic effects, suggesting their utility in pest management strategies (Soliman et al., 2020).
Antimicrobial Properties
A series of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} were synthesized, showcasing the versatility of bromo-1-(1H-pyrazol-4-yl)ethanone as a precursor. These compounds were evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Salem et al., 2016).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 4-bromobenzenesulfonyl chloride with 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine to form N-(4-bromophenyl)-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine. This intermediate is then reacted with thioacetic acid to form N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "thioacetic acid" ], "Reaction": [ "Step 1: 4-bromobenzenesulfonyl chloride is added to a solution of 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The resulting N-(4-bromophenyl)-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is isolated by filtration and washed with dichloromethane.", "Step 4: N-(4-bromophenyl)-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is added to a solution of thioacetic acid in ethanol.", "Step 5: The reaction mixture is heated at reflux for 6 hours.", "Step 6: The resulting N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is isolated by filtration and washed with ethanol." ] } | |
CAS RN |
1223903-37-4 |
Product Name |
N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C22H17BrN6OS |
Molecular Weight |
493.38 |
IUPAC Name |
N-(4-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-14-2-4-15(5-3-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
DMXURNZCGOAEFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




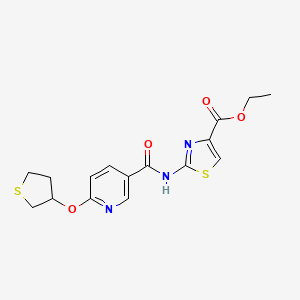
![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)
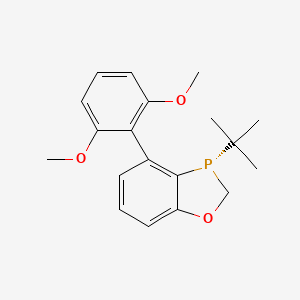
![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2570084.png)

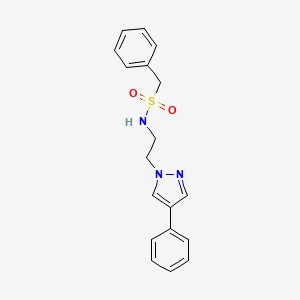
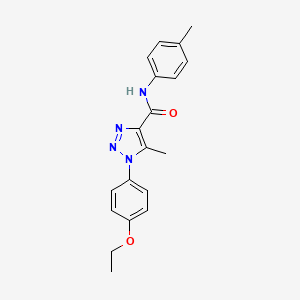
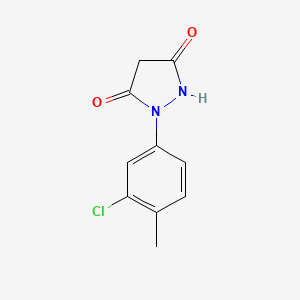
![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)
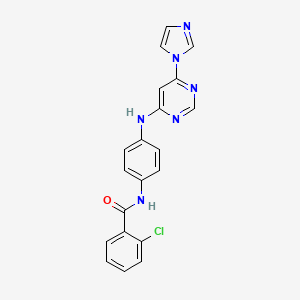
![5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide](/img/structure/B2570095.png)
![N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2570096.png)
ammoniumolate](/img/structure/B2570099.png)